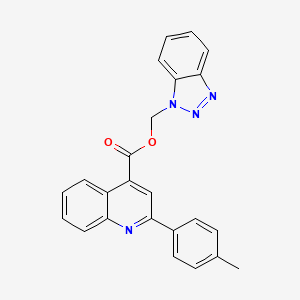![molecular formula C14H13ClN4 B12482979 2-chloro-N-[(5-methyl-1H-benzotriazol-1-yl)methyl]aniline](/img/structure/B12482979.png)
2-chloro-N-[(5-methyl-1H-benzotriazol-1-yl)methyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-[(5-methyl-1H-benzotriazol-1-yl)methyl]aniline is a compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their diverse applications in medicinal chemistry, material sciences, and as corrosion inhibitors . This compound, in particular, has a unique structure that combines the properties of benzotriazole and aniline, making it a valuable compound for various scientific research applications.
Preparation Methods
The synthesis of 2-chloro-N-[(5-methyl-1H-benzotriazol-1-yl)methyl]aniline typically involves the reaction of 2-chloroaniline with 5-methyl-1H-benzotriazole in the presence of a suitable base and solvent. The reaction conditions may vary, but common methods include:
Base-Catalyzed Reaction: Using a base such as sodium hydroxide or potassium carbonate in a solvent like ethanol or dimethylformamide (DMF).
Temperature Control: The reaction is usually carried out at elevated temperatures (50-100°C) to ensure complete conversion of the reactants.
Chemical Reactions Analysis
2-chloro-N-[(5-methyl-1H-benzotriazol-1-yl)methyl]aniline undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Scientific Research Applications
2-chloro-N-[(5-methyl-1H-benzotriazol-1-yl)methyl]aniline has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals with potential anticancer, antifungal, and antibacterial activities.
Material Sciences: The compound is used in the development of corrosion inhibitors, UV filters, and materials for solar and photovoltaic cells.
Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its ability to form non-covalent interactions with biological molecules.
Mechanism of Action
The mechanism of action of 2-chloro-N-[(5-methyl-1H-benzotriazol-1-yl)methyl]aniline involves its interaction with molecular targets such as enzymes and receptors. The benzotriazole moiety allows the compound to form π–π stacking interactions and hydrogen bonds with biological molecules, leading to its biological activity. The specific pathways and targets may vary depending on the application, but the compound’s ability to bind to enzymes and receptors is a key factor in its mechanism of action .
Comparison with Similar Compounds
2-chloro-N-[(5-methyl-1H-benzotriazol-1-yl)methyl]aniline can be compared with other benzotriazole derivatives such as:
5-Methyl-1H-benzotriazole: Similar in structure but lacks the chloroaniline moiety, making it less versatile in certain applications.
Benzimidazole Derivatives: These compounds share similar biological activities but differ in their core structure, leading to variations in their chemical properties and applications.
Benzothiazole Derivatives: Known for their anti-tubercular activity, these compounds have a different heterocyclic core, which affects their reactivity and biological activity.
Properties
Molecular Formula |
C14H13ClN4 |
|---|---|
Molecular Weight |
272.73 g/mol |
IUPAC Name |
2-chloro-N-[(5-methylbenzotriazol-1-yl)methyl]aniline |
InChI |
InChI=1S/C14H13ClN4/c1-10-6-7-14-13(8-10)17-18-19(14)9-16-12-5-3-2-4-11(12)15/h2-8,16H,9H2,1H3 |
InChI Key |
CZSAPRIVWBTGMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(N=N2)CNC3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]-N-(4-methoxybenzyl)methanamine](/img/structure/B12482898.png)

![N-{[5-(2-chlorophenyl)furan-2-yl]methyl}-2-(1H-indol-3-yl)ethanamine](/img/structure/B12482906.png)
![1,5-dimethyl-4-[(3-methyl-5-oxo-1-phenyl-2H-pyrazol-4-yl)amino]-2-phenylpyrazol-3-one](/img/structure/B12482910.png)
![2-(3,5-dimethylphenoxy)-N-(3-{1,1,2,2-tetrafluoro-2-[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]ethyl}phenyl)acetamide](/img/structure/B12482925.png)
![2-{[4-ethyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B12482928.png)
![2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)butanamide](/img/structure/B12482932.png)
![2-{[(2-benzyl-5-phenyl-2H-1,2,3-triazol-4-yl)methyl]amino}-2-methyl-1-propanol](/img/structure/B12482938.png)

![4-bromo-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12482945.png)
![2-[(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]-N-(6-nitro-1,3-benzothiazol-2-yl)propanamide](/img/structure/B12482960.png)
![6,7-dimethoxy-9-(3,4,5-trimethoxyphenyl)-4,9-dihydrofuro[3,4-b]quinolin-1(3H)-one](/img/structure/B12482965.png)
![2-(2,5-Dimethylphenyl)-2-oxoethyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-3-methylbutanoate (non-preferred name)](/img/structure/B12482966.png)
![6-{4-[(4-chlorobenzyl)oxy]phenyl}-1-(4-chlorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12482969.png)
